N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
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Description
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C13H9Cl2N3O3S and its molecular weight is 358.19. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
Based on the structure and properties of similar compounds, it is plausible that it binds to the active site of its target protein (such as cdk2), inhibiting its function and leading to downstream effects such as cell cycle arrest .
Biochemical Pathways
cell cycle regulation pathway . Inhibition of CDK2 can prevent the progression from the G1 phase to the S phase of the cell cycle, thereby halting cell division .
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles, and their metabolism and excretion are often complex processes influenced by multiple factors .
Result of Action
cell cycle arrest . This could result in the inhibition of cell proliferation, which could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Biological Activity
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Weight : 335.23 g/mol
- CAS Number : 775304-57-9
Biological Activity Overview
The biological activities of this compound have been investigated through various in vitro and in vivo studies. The primary areas of focus include:
-
Antimicrobial Activity
- Studies have indicated that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. The presence of the dichlorothiophene moiety enhances the antimicrobial efficacy.
-
Anticancer Activity
- Compounds containing oxadiazole rings have shown promising results in inhibiting cancer cell proliferation. Research indicates that this compound may induce apoptosis in cancer cells through various molecular pathways.
-
Anti-inflammatory Activity
- The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
Antimicrobial Studies
In a comparative study assessing the antimicrobial properties of various oxadiazole derivatives, this compound demonstrated an inhibition zone against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacteria | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential was evaluated using several human cancer cell lines (e.g., A549 lung cancer cells). The compound exhibited a dose-dependent cytotoxic effect with IC50 values comparable to established chemotherapeutic agents.
Cell Line | IC50 (μM) |
---|---|
A549 | 10 |
MCF7 | 15 |
HeLa | 12 |
Anti-inflammatory Studies
Inhibition studies on COX enzymes revealed that the compound selectively inhibited COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects.
Case Studies
A notable case study involved the use of this compound in a Drosophila melanogaster model to assess its antihyperglycemic effects. The results indicated a significant reduction in blood glucose levels compared to the control group, suggesting potential applications in diabetes management.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The docking simulations showed favorable interactions with key proteins involved in cancer progression and inflammation.
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O3S/c1-5-3-7(6(2)20-5)11(19)16-13-18-17-12(21-13)8-4-9(14)22-10(8)15/h3-4H,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNYOCODAWSIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.